molecular formula C14H15NO5S B395288 N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 446052-58-0

N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine

Cat. No.: B395288
CAS No.: 446052-58-0
M. Wt: 309.34g/mol
InChI Key: JOQZEDOWCDROMG-UHFFFAOYSA-N
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Description

N-[(4-Methoxy-1-naphthyl)sulfonyl]-N-methylglycine is an organic compound characterized by the presence of a naphthalene ring substituted with a methoxy group and a sulfonyl group, which is further attached to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine typically involves the sulfonylation of 4-methoxy-1-naphthylamine followed by the introduction of the glycine moiety. The reaction conditions often require the use of sulfonyl chlorides and base catalysts to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The methoxy group on the naphthalene ring can undergo oxidation to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The sulfonyl and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-[(4-Methoxyphenyl)sulfonyl]-N-methylglycine
  • N-[(4-Methoxy-2-naphthyl)sulfonyl]-N-methylglycine
  • N-[(4-Methoxy-1-naphthyl)sulfonyl]-N-ethylglycine

Comparison: N-[(4-Methoxy-1-naphthyl)sulfonyl]-N-methylglycine is unique due to the specific positioning of the methoxy and sulfonyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(4-methoxynaphthalen-1-yl)sulfonyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-15(9-14(16)17)21(18,19)13-8-7-12(20-2)10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQZEDOWCDROMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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